N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIHEQQYMOJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Nitration: The nitro group is introduced into the benzamide moiety through nitration reactions using concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the chlorinated quinazolinone intermediate with the nitrated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chloro and nitro groups on the phenyl ring serve as key reactivity sites. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic displacement, particularly under basic conditions.
Reduction of Nitro Group
The 4-nitrobenzamide moiety can undergo catalytic hydrogenation or chemical reduction to yield amine intermediates, which are pivotal for synthesizing bioactive analogs.
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-4-aminobenzamide |
| SnCl₂/HCl | Reflux, 4 h | Same as above, with >90% yield |
Reduction products exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets like α-glucosidase and α-amylase .
Quinazolinone Core Reactivity
The 4-oxoquinazolin-3(4H)-yl group participates in condensation and ring-opening reactions.
Electrophilic Aromatic Substitution
The electron-rich phenyl ring attached to the quinazolinone undergoes nitration and sulfonation at specific positions.
| Reaction | Site | Conditions |
|---|---|---|
| Nitration | Para to chloro group | HNO₃/H₂SO₄, 0°C |
| Sulfonation | Ortho to nitro group | H₂SO₄, SO₃, 50°C |
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings for introducing complex substituents.
Stability Under Acidic/Basic Conditions
The compound shows moderate stability:
-
Acidic (pH < 3) : Gradual hydrolysis of the benzamide bond over 24 h.
-
Basic (pH > 10) : Rapid decomposition of the quinazolinone ring within 2 h .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Anticancer Properties
Research has indicated that quinazolinone derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. In vitro tests have reported an IC50 value of approximately 15 μM for related compounds against human neuroblastoma cells, suggesting potent anticancer activity .
Antidiabetic Activity
The structural features of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide suggest potential antidiabetic properties. Similar compounds have been evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The presence of electron-donating and electron-withdrawing groups on the phenyl ring has been shown to enhance their inhibitory activity against these enzymes .
Insecticidal Activity
This compound has shown potential as an insecticide, particularly against mosquito larvae. Research indicates that compounds containing the quinazolinone structure may disrupt the nervous system of insects or interfere with their developmental processes . This makes it a candidate for developing new insect control agents in agricultural settings.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions, allowing for the creation of various analogs that may exhibit enhanced or modified biological properties. The general synthetic pathway includes:
- Formation of the quinazolinone core.
- Introduction of the chloro and nitro substituents on the phenyl ring.
- Final coupling to form the target compound.
This synthetic versatility allows researchers to explore a wide range of derivatives with potentially improved efficacy or specificity .
Case Studies and Research Findings
- Anticancer Research : A study evaluating the effects of similar quinazolinone derivatives on SH-SY5Y neuroblastoma cells demonstrated significant reductions in cell viability, supporting the compound's potential as an anticancer agent.
- Antidiabetic Studies : Research on related N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted their efficacy as α-glucosidase inhibitors, suggesting that structural modifications could lead to enhanced antidiabetic agents .
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases or other enzymes critical for cancer cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Quinazolinone vs. Pyrimido-Oxazin Derivatives: The target compound’s quinazolinone core differs from pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16c–16e in ), which exhibit higher HPLC purity (95–99%) and variable retention times (9.37–11.98 min) .
- Benzamide Backbone: Similar to 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (e.g., 5a–5v in ), the target compound retains the 4-nitrobenzamide motif. However, the sulfamoyl group in ’s compounds is replaced by a quinazolinone, which may alter solubility and membrane permeability .
Pharmacological Activity
- Enzyme Inhibition: Compound 5p (), a sulfamoyl-containing benzamide, showed moderate α-glucosidase inhibition. The quinazolinone moiety in the target compound could enhance enzyme binding due to its planar structure and hydrogen-bonding capacity, though direct bioactivity data are lacking .
- ADME Properties: Derivatives in exhibit calculated Lipinski’s rule of five compliance (e.g., topological polar surface area <140 Ų, molecular weight <500 g/mol). The target compound’s nitro group and quinazolinone may increase molecular weight (~450–500 g/mol) and reduce aqueous solubility compared to sulfamoyl analogs .
Spectral Data
- FTIR and NMR: Compound 5p () displayed FTIR peaks for N–H (3473 cm⁻¹) and C=O (1640 cm⁻¹), consistent with benzamide derivatives. The target compound’s quinazolinone would introduce additional C=O stretching (~1680–1700 cm⁻¹) and aromatic C–H peaks .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. ADME Predictions (Hypothetical for Target Compound)
| Parameter | Target Compound | Derivatives |
|---|---|---|
| Lipinski’s Compliance | Likely compliant | Yes |
| Topological Polar Surface Area | ~120–140 Ų | 90–130 Ų |
| Aqueous Solubility | Low (nitro group) | Moderate |
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a compound belonging to the class of quinazolinone derivatives, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro substituent, a nitro group, and a quinazolinone moiety. The molecular formula is with a molecular weight of 484.9 g/mol. Its structure can be represented as follows:
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of various nitrobenzamide derivatives. For instance, derivatives similar to this compound have been evaluated for their inhibitory activity against α-glucosidase and α-amylase enzymes. The most active compound in a related series exhibited an IC50 value of , significantly lower than that of the standard acarbose () .
Table 1: Inhibitory Activity of Nitrobenzamide Derivatives
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 5o | 10.75 ± 0.52 | α-Glucosidase |
| Acarbose | 39.48 ± 0.80 | α-Glucosidase |
| Compound X | 130.90 ± 2.42 | α-Amylase |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption.
- Molecular Interactions : Docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, enhancing its inhibitory potential .
- Structure-Activity Relationship (SAR) : The presence of both electron-withdrawing (NO2) and electron-donating (CH3) groups on the phenyl ring has been shown to optimize the inhibitory activity against these enzymes .
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
Case Study: Cytotoxic Activity
In studies involving related quinazolinone compounds, significant cytotoxicity was observed at micromolar concentrations across multiple tumor cell lines, suggesting potential applications in cancer therapy .
Toxicity and Safety Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that derivatives of this compound exhibit low toxicity profiles and good solubility characteristics, fulfilling Lipinski’s rule of five . This makes them promising candidates for further development in medicinal chemistry.
Q & A
Q. What are the key steps in synthesizing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide?
The synthesis involves three critical steps:
- Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxoquinazoline scaffold .
- Halogenation : Introduction of chlorine at the 2-position of the phenyl ring via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide .
- Amidation : Coupling of the nitrobenzoyl chloride to the amine group on the quinazolinone-phenyl intermediate using a coupling agent (e.g., HATU or DCC) in anhydrous DMF . Monitoring with TLC and intermediate characterization via -NMR are essential for quality control .
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- -/-NMR : Assign peaks for aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (±5 ppm) .
- Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.3% of calculated values .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme Inhibition : Test against tyrosine kinases or topoisomerases using fluorometric assays (e.g., ADP-Glo™) .
- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can low yields in the final amidation step be troubleshooted?
- Steric Hindrance : Replace bulky solvents (e.g., DMF) with DMSO to improve reagent solubility .
- Coupling Agents : Optimize stoichiometry (1.2–1.5 eq. of HATU) and add DMAP as a catalyst .
- Side Reactions : Monitor for nitro group reduction by including inert atmospheres (N₂/Ar) .
Q. What strategies enhance metabolic stability without compromising bioactivity?
- Halogen Substitution : Replace chlorine with fluorine at the 2-position to reduce oxidative metabolism .
- Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc) for improved pharmacokinetics .
- Structural Rigidity : Introduce methyl groups to the quinazolinone core to limit cytochrome P450 interactions .
Q. How do structural modifications impact structure-activity relationships (SAR)?
Comparative data from analogues (Table 1):
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of Cl with F | ↑ Binding affinity to EGFR | |
| Nitro → Methoxy substitution | ↓ Antibacterial activity | |
| Additional methyl on quinazoline | ↑ Thermal stability (DSC data) |
Q. How to resolve conflicting -NMR data for tautomeric forms?
- Variable Temperature NMR : Identify tautomers (e.g., keto-enol) by observing peak splitting at 25°C vs. 60°C .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in the dominant tautomer .
Q. What advanced analytical methods validate purity for in vivo studies?
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect impurities <0.1% .
- DSC/TGA : Ensure thermal stability (decomposition >200°C) and absence of solvates .
Methodological Notes
- Contradictory Data Handling : If biological activity varies between assays (e.g., MIC vs. cytotoxicity), validate target specificity via siRNA knockdown or CRISPR-Cas9 models .
- Synthesis Reproducibility : Document reaction parameters (e.g., microwave-assisted vs. conventional heating) to address batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
